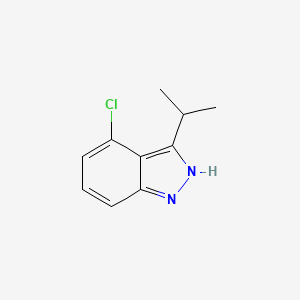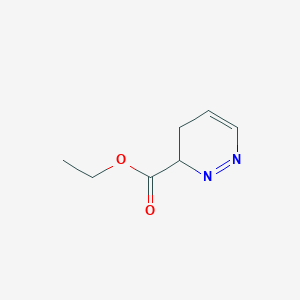
Ethyl 3,4-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms.
準備方法
The synthesis of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) typically involves the esterification of 3,4-dihydropyridazine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with nitrogen-containing biomolecules.
類似化合物との比較
3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) can be compared with other similar compounds, such as:
Pyridazine-3-carboxylic acid: This compound has a similar structure but lacks the ethyl ester group.
Pyridazine-4-carboxylic acid: Another similar compound with the carboxylic acid group at a different position on the pyridazine ring.
Pyridazine-3,4-dicarboxylic acid: This compound contains two carboxylic acid groups on the pyridazine ring.
The uniqueness of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) lies in its specific ester functional group, which imparts different chemical and biological properties compared to its analogs .
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
ethyl 3,4-dihydropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3,5-6H,2,4H2,1H3 |
InChIキー |
FJQWRLZTTDFMRL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC=CN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
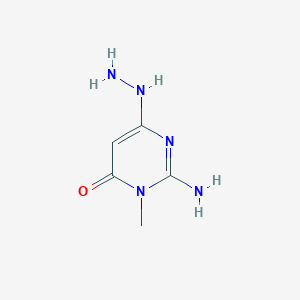

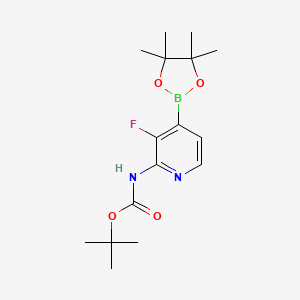
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

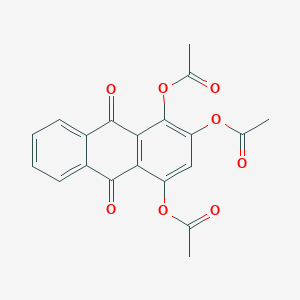
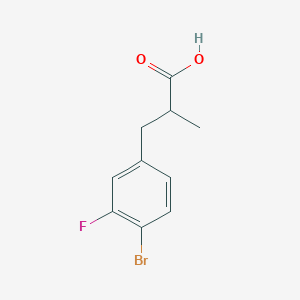
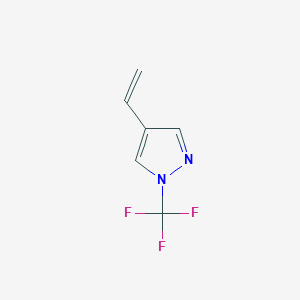
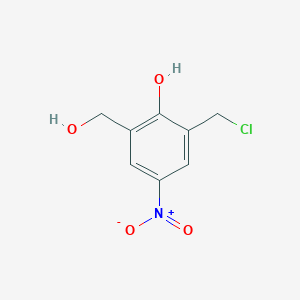
![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
